molecular formula C24H27N3O3S2 B2576613 N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207014-75-2

N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2576613
CAS No.: 1207014-75-2
M. Wt: 469.62
InChI Key: SUZMIGCRNAPTBA-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS 1207014-75-2) is a synthetic organic compound with a molecular formula of C24H27N3O3S2 and a molecular weight of 469.62 g/mol. It belongs to a class of substituted thiophene derivatives that have been identified in patent literature as having potential application as anti-cancer agents . Its structure incorporates a thiophene carboxamide core, a piperazine moiety, and a sulfonyl group, a combination known to be of significant interest in medicinal chemistry for designing biologically active molecules. The piperazine ring system is a common pharmacophore in compounds that interact with the central nervous system, and related sulfonamide compounds have demonstrated activity as enzyme inhibitors, such as Fatty Acid Amide Hydrolase (FAAH), which is a target for analgesic research . This combination of features makes this compound a valuable chemical tool for researchers in drug discovery and pharmacological screening, particularly for investigating new pathways in oncology and neurology. The product is available in various quantities for research purposes. This product is intended for non-human research and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-ethylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-3-19-7-5-8-20(17-19)25-24(28)23-22(10-15-31-23)32(29,30)27-13-11-26(12-14-27)21-9-4-6-18(2)16-21/h4-10,15-17H,3,11-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZMIGCRNAPTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realms of oncology and neuropharmacology. This article delves into its biological activity, highlighting key findings from various studies, case reports, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound's chemical formula is C24H27N3O3S2\text{C}_{24}\text{H}_{27}\text{N}_{3}\text{O}_{3}\text{S}_{2}, with a molecular weight of 469.6 g/mol. The structural features include a thiophene ring, a piperazine moiety, and sulfonamide functionality, which are critical for its biological interactions.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazole and thiophene rings are known to enhance cytotoxic activity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating pathways involving p53 and caspase-3 .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell LineMechanism of Action
Compound 91.61JurkatApoptosis via Bcl-2 modulation
Compound 101.98A-431Induction of cell cycle arrest
N-(3-ethylphenyl)-3-{...}TBDTBDTBD

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Piperazine derivatives are often investigated for their antidepressant and anxiolytic activities due to their ability to interact with serotonin and dopamine receptors. Preliminary studies indicate that modifications on the piperazine ring can significantly alter receptor affinity and efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that specific substitutions on the phenyl rings can enhance biological activity. For example, the presence of electron-donating groups on the aromatic rings tends to improve cytotoxicity against cancer cell lines .

Figure 1: Structure-Activity Relationship Insights

Structure Activity Relationship

Case Studies

  • Case Study 1 : A study on a related sulfonamide compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that similar mechanisms may be at play for this compound.
  • Case Study 2 : In vitro assays showed that compounds with a thiophene backbone exhibited enhanced anti-proliferative effects in breast cancer cell lines compared to standard treatments like doxorubicin.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds with similar structures to N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide may exhibit antidepressant effects. Research involving piperazine derivatives has shown that they can modulate serotonin receptors, which are crucial in the treatment of depression. For instance, the incorporation of piperazine rings has been linked to enhanced interaction with serotonin receptors, leading to improved mood regulation .

Anti-inflammatory Properties

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research has demonstrated that sulfonamides can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. Compounds similar to this compound have shown promise as COX inhibitors, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The thiophene moiety is recognized for its ability to interact with various biological targets, making it a candidate for anticancer agents. Studies have indicated that thiophene derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. Ongoing research is exploring the efficacy of this compound in different cancer models .

Case Studies

StudyFocusFindings
Choi et al., 2023Antidepressant EffectsDemonstrated that piperazine derivatives exhibit significant serotonin receptor modulation, suggesting potential antidepressant activity .
Eren et al., 2023Anti-inflammatory ActivityHighlighted the role of sulfonamides as effective COX inhibitors, indicating potential applications in treating inflammatory diseases .
Recent Cancer ResearchAnticancer ActivityInvestigated thiophene derivatives and their ability to induce apoptosis in various cancer cell lines, supporting further development of this compound for cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • The 3-methylphenyl substituent on piperazine lacks the electron-withdrawing trifluoromethyl groups seen in patent analogues, which could reduce binding affinity to targets requiring strong hydrophobic interactions .

Thiophene-Based Analogues

discusses 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide, a structurally related thiophene derivative. Comparisons include:

Feature Target Compound Thiophene Analogues ()
Substituent at position 2 Carboxamide with 3-ethylphenyl Phenylimino group with 4-methylphenyl and 2-chlorophenyl
Position 3 modification Piperazine-sulfonyl group None (parent thiophene structure)
Reported bioactivities Not available Analgesic, anti-inflammatory, antimicrobial

Key Observations :

  • Lack of electron-deficient groups (e.g., chlorine in ’s compound) may alter metabolic stability or target selectivity.

Research Findings and Implications

Pharmacological Potential

  • Receptor targeting : Piperazine sulfonamides often interact with serotonin or dopamine receptors, but the 3-methylphenyl group may confer unique selectivity .
  • Antimicrobial activity : Thiophene-carboxamide derivatives in exhibit antimicrobial effects; the target compound’s piperazine group may enhance penetration into bacterial membranes .

Q & A

Q. What synthetic strategies are employed to synthesize N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide?

  • Methodology : The synthesis involves multi-step reactions:
  • Step 1 : Sulfonylation of 4-(3-methylphenyl)piperazine using sulfonyl chloride derivatives (e.g., thiophene-2-sulfonyl chloride) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Step 2 : Coupling the sulfonylated piperazine intermediate with N-(3-ethylphenyl)thiophene-2-carboxamide via nucleophilic substitution. Optimized conditions include refluxing in DMF at 80°C for 12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional group integrity (e.g., sulfonyl and carboxamide peaks at δ 3.2–3.5 ppm and δ 165–170 ppm, respectively) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 540.1523 for C25_{25}H26_{26}N3_3O4_4S2_2) .
  • HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

Q. What in vitro assays are used to screen its biological activity?

  • Methodology :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to reference drugs like cisplatin .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT1A_{1A} receptors) to evaluate affinity (Ki_i < 100 nM in preclinical models) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

  • Methodology :
  • Substituent Modulation : Replace the 3-ethylphenyl group with fluorinated or hydroxylated analogs to enhance solubility (logP reduction from 4.2 to 3.5) .
  • Bioavailability Testing : Parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration .
  • Metabolic Stability : Liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound degradation (t1/2_{1/2} > 60 minutes) .

Q. How to resolve contradictions in reported IC50_{50} values across studies?

  • Methodology :
  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa cells), serum-free media, and incubation times (72 hours) to minimize variability .
  • Data Cross-Validation : Compare results with structurally related compounds (e.g., 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl} analogs) to identify substituent-specific trends .
  • Dose-Response Redundancy : Triplicate experiments with positive controls (e.g., doxorubicin) to confirm reproducibility .

Q. What computational tools predict target binding modes?

  • Methodology :
  • Molecular Docking (AutoDock Vina) : Simulate interactions with serotonin receptors (PDB ID: 6WGT) to identify key residues (e.g., Asp116 hydrogen bonding with sulfonyl group) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2.0 Å indicates stable ligand-receptor complexes .

Q. How to design combination therapies using this compound?

  • Methodology :
  • Synergy Screening : Checkerboard assays with chemotherapeutics (e.g., paclitaxel) to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic Validation : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) in combination vs. monotherapy .

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